Pentafluorobenzoic acid

Description

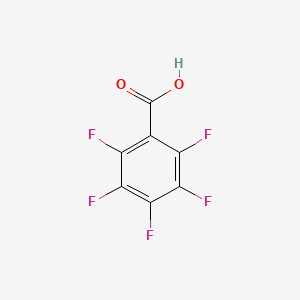

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZERDTREOUSUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060527 | |

| Record name | Pentafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Pentafluorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

602-94-8 | |

| Record name | Pentafluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,3,4,5,6-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentafluorobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JCP8R5GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Pentafluorobenzoic Acid: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Pentafluorobenzoic acid (PFBA) is a versatile fluorinated organic compound with significant applications in medicinal chemistry, materials science, and as a building block in organic synthesis. Its unique electronic properties, conferred by the five fluorine atoms on the benzene (B151609) ring, make it a valuable tool for modifying the characteristics of molecules in drug development and creating advanced materials. This guide provides a comprehensive overview of the synthesis and properties of this compound, including detailed experimental protocols and visual representations of key chemical pathways.

Core Properties of this compound

This compound is a white crystalline solid at room temperature.[1] The presence of five highly electronegative fluorine atoms significantly influences its physical and chemical properties, most notably its acidity.[1] It is a relatively strong organic acid.[2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₇HF₅O₂ | [3][4] |

| Molecular Weight | 212.07 g/mol | [3][5] |

| Melting Point | 100-102 °C | [2][3][6][7] |

| Boiling Point | 220 °C | [2][3][6] |

| Density | 1.944 g/cm³ | [3][6] |

| pKa | 1.48 - 1.75 | [2][3] |

| Solubility | Chloroform (Soluble), Methanol (Slightly), Water (Very Soluble) | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [3][4][8] |

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been established. The most common methods involve the carbonation of an organometallic reagent or the hydrolysis of a nitrile.

Synthesis via Grignard Reagent

This method involves the preparation of a pentafluorophenyl Grignard reagent from bromopentafluorobenzene (B106962), followed by its reaction with carbon dioxide.

Experimental Workflow: Grignard Synthesis

Caption: Synthesis of this compound via Grignard Reagent.

Detailed Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon). Add a solution of bromopentafluorobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. Gentle heating may be required to initiate the reaction. Once initiated, the reaction is typically exothermic and should be maintained at a gentle reflux by controlling the rate of addition of the bromopentafluorobenzene solution. Continue stirring until the magnesium is consumed.

-

Carbonation: Cool the freshly prepared Grignard reagent in an ice bath. Cautiously add crushed dry ice (solid carbon dioxide) in small portions to the stirred solution. A vigorous reaction will occur. Continue adding dry ice until the reaction subsides.

-

Work-up and Purification: To the reaction mixture, slowly add aqueous hydrochloric acid to neutralize the solution and dissolve any remaining magnesium salts. Transfer the mixture to a separatory funnel. Separate the ethereal layer. The aqueous layer may be extracted with diethyl ether to recover any dissolved product. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by recrystallization from a suitable solvent system, such as toluene-petroleum ether, to yield colorless plates.[3]

Synthesis via Hydrolysis of Pentafluorobenzonitrile (B1630612)

This method provides a high-yield route to this compound from pentafluorobenzonitrile through acid-catalyzed hydrolysis.

Experimental Workflow: Nitrile Hydrolysis

Caption: Synthesis of this compound via Nitrile Hydrolysis.

Detailed Protocol:

This protocol is based on a patented industrial process.[9]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a heating mantle, prepare a 50% aqueous solution of sulfuric acid.

-

Hydrolysis: Add pentafluorobenzonitrile to the sulfuric acid solution. Heat the mixture to 140 °C with continuous stirring. Maintain this temperature for 10 hours to ensure complete hydrolysis.

-

Isolation and Purification: After the reaction is complete, cool the mixture. The this compound will precipitate as a white solid. Collect the solid by filtration and wash it with cold water to remove any residual acid. The crude product can be further purified by recrystallization. This method is reported to have a yield of up to 98.2%.[9]

Key Chemical Reactions and Applications in Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][4] The electron-withdrawing nature of the pentafluorophenyl group can enhance the metabolic stability and modify the biological activity of drug candidates.[8]

One of the key reactions of this compound is nucleophilic aromatic substitution, where a fluoride (B91410) ion, typically at the para position, is displaced by a nucleophile.[2] This reactivity allows for the attachment of the this compound moiety to other molecules.

Signaling Pathway/Logical Relationship: Para-Substitution Reaction

Caption: Para-Substitution Reaction of this compound.

This para-selective substitution is a valuable tool for surface modification and the synthesis of complex fluorinated molecules.[2][8]

Conclusion

This compound is a key fluorinated building block with well-defined properties and established synthetic routes. Its unique characteristics make it an important component in the development of new pharmaceuticals and advanced materials. The detailed protocols provided in this guide offer a practical resource for researchers and scientists working with this versatile compound. As the demand for sophisticated fluorinated molecules continues to grow, the importance of this compound in chemical synthesis and drug discovery is set to expand further.

References

- 1. Volume # 4(125), July - August 2019 — "Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids " [notes.fluorine1.ru]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CN100586911C - Method for preparing pentafluorobenzene by non-catalytic decarboxylation of this compound in high temperature liquid water - Google Patents [patents.google.com]

- 5. Bromopentafluorobenzene - Wikipedia [en.wikipedia.org]

- 6. CN102531832A - Preparation method for bromopentafluorobenzene - Google Patents [patents.google.com]

- 7. mason.gmu.edu [mason.gmu.edu]

- 8. CN1772724A - The preparation technology of this compound - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Pentafluorobenzoic Acid: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorobenzoic acid (PFBA), an organofluorine compound with the formula C₆F₅CO₂H, is a versatile and highly reactive building block in modern organic synthesis.[1][2] As a derivative of benzoic acid, its benzene (B151609) ring is fully substituted with five fluorine atoms, which imparts unique physical and chemical properties.[1][3] This high degree of fluorination significantly enhances its acidity, chemical stability, and reactivity, making it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] Its electron-deficient nature also makes it a subject of interest for studying non-covalent interactions, such as π-stacking.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis and reactivity.

Core Physical and Chemical Properties

This compound presents as a white crystalline solid at room temperature.[1][2][4] The presence of five highly electronegative fluorine atoms drastically influences its properties compared to its non-fluorinated analog, benzoic acid.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇HF₅O₂ | [4][5] |

| Molecular Weight | 212.075 g/mol | [2][5] |

| Appearance | White crystalline powder | [2][4][5] |

| Melting Point | 100-105 °C | [2][4][6] |

| Boiling Point | 220 °C | [2][4][6] |

| Density | 1.942 g/cm³ | [2] |

Table 2: Chemical and Solubility Properties of this compound

| Property | Value | Source(s) |

| pKa | 1.48 - 1.75 | [2][6][7] |

| Solubility in water | Very soluble | [2] |

| log P | 2.06 | [2] |

| Stability | Stable under normal conditions | [7][8] |

Detailed Elaboration of Properties

Physical Properties

This compound is a white crystalline powder under standard conditions.[2][4] Its melting point is consistently reported in the range of 100-105 °C, and it has a boiling point of 220 °C.[2][4][6] The high fluorine content significantly impacts these physical properties when compared to non-fluorinated benzoic acids.[1]

Chemical Properties

Acidity: With a pKa value around 1.48, this compound is a strong acid.[2] The five electron-withdrawing fluorine atoms on the aromatic ring stabilize the carboxylate anion, thereby increasing the acidity significantly compared to benzoic acid (pKa ≈ 4.2). This strong acidity is a key feature exploited in its various chemical applications.[1]

Solubility: The high polarity imparted by the five fluorine atoms makes the molecule hydrophilic, leading to high solubility in polar solvents, particularly protic solvents like water and alcohols, where it can participate in hydrogen bonding.[1][2] It is also reported to be soluble in chloroform (B151607) and slightly soluble in methanol.[6]

Reactivity and Stability: this compound is stable under normal storage and handling conditions.[7][8] The fluorine atoms enhance its chemical reactivity in specific ways.[1] Nucleophilic substitution reactions typically occur at the para-position (the fluorine atom opposite the carboxylic acid group).[2] This regioselectivity is exploited to anchor the C₆F₄CO₂H group to various surfaces and molecules.[2] It can also undergo ortho-methoxylation when treated with magnesium methoxide.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁷O, and ¹⁹F NMR spectral data for this compound are available in various databases.[5][9] The ¹⁹F NMR spectrum is particularly informative due to the five distinct fluorine environments, although complex coupling patterns can be observed.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands for the carboxylic acid functional group. This includes a broad O-H stretching band and a strong C=O stretching band.[5]

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) data is available and can be used for identification and purity assessment.[5][10] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of CO₂, CO, and fluorine atoms.

Synthesis and Reactivity Workflows

Synthesis of this compound

This compound is typically prepared through the carboxylation of a pentafluorophenyl organometallic reagent.[2] The general workflow involves the in-situ generation of pentafluorophenyllithium or a pentafluorophenyl Grignard reagent from pentafluorobenzene (B134492) or bromopentafluorobenzene, which is then reacted with carbon dioxide.[2]

Caption: Workflow for the synthesis of this compound.

Typical Reactivity: Para-Substitution

A characteristic reaction of this compound is the nucleophilic aromatic substitution of the fluorine atom at the para position. This is a key reaction for functionalizing the pentafluorophenyl ring.

Caption: Generalized pathway for para-substitution reactions.

Structure-Property Relationship

The unique properties of this compound are a direct consequence of the five fluorine atoms attached to the benzene ring.

Caption: Influence of the C₆F₅ group on key properties.

Experimental Protocols

The following are generalized protocols for determining the key physical and chemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is determined by heating a small sample in a capillary tube and observing the temperature range over which it melts.[1]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[7][11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a thermometer.[12]

-

Measurement: The sample is heated slowly (approximately 1-2 °C per minute) near the expected melting point.[12]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[12]

Boiling Point Determination

For solids with a defined boiling point, a micro boiling point determination can be performed.

-

Sample Preparation: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.[2][13]

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube or a suitable heating block.[2][5]

-

Measurement: The apparatus is heated slowly until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[2] The heat is then removed.

-

Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[13]

pKa Determination by Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH.[3]

-

Solution Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in water or a suitable co-solvent.[10] The ionic strength is kept constant using a salt solution like 0.15 M KCl.[10]

-

Apparatus Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.[10]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[10]

-

Data Recording: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.[3]

Solubility Determination

A qualitative assessment of solubility can be performed as follows:

-

Procedure: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[14]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added in portions.[14]

-

Observation: The tube is shaken vigorously after each addition. The compound is considered soluble if it dissolves completely.[14] This can be repeated with different solvents (e.g., 5% NaOH, diethyl ether) to classify the compound's solubility.[14]

Spectroscopic Analysis Protocols

FTIR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) in an agate mortar.[15][16]

-

Pellet Formation: The mixture is compressed under high pressure in a die to form a transparent or translucent pellet.[15]

-

Analysis: A background spectrum of a pure KBr pellet is first recorded. Then, the sample pellet is placed in the spectrometer's sample holder, and the IR spectrum is acquired.[16]

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Spectrometer Setup: The NMR spectrometer is prepared by inserting the sample, locking onto the deuterium (B1214612) signal of the solvent, and shimming the magnetic field to achieve homogeneity.[17]

-

Data Acquisition: The desired NMR experiments (e.g., ¹H, ¹³C, ¹⁹F) are run using appropriate acquisition parameters.[17]

GC-MS Analysis:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., acetone).[18] For non-volatile derivatives, a derivatization step (e.g., silylation) may be necessary to increase volatility.[19]

-

Injection: A small volume of the solution is injected into the gas chromatograph.[18]

-

Separation and Detection: The compound travels through the GC column and is separated from other components before entering the mass spectrometer, where it is ionized, fragmented, and detected.[20]

Applications

This compound is a crucial intermediate with a range of applications:

-

Synthesis of Fluorinated Compounds: It serves as a primary building block for creating more complex fluorinated molecules for the pharmaceutical and agrochemical industries.[3][4]

-

Advanced Materials: It is used in the development of polymers and coatings, imparting properties such as chemical resistance and thermal stability.[4]

-

Organometallic Chemistry: It can act as a ligand to form organometallic complexes, which have applications in catalysis.[3]

-

Analytical Chemistry: Its unique properties make it a useful reagent in the development of sensitive detection methods.[4]

Safety Information

This compound is classified as an irritant, causing skin and serious eye irritation.[12][21] It may also cause respiratory irritation.[12][21] Appropriate personal protective equipment, including gloves, safety goggles, and a dust mask, should be worn when handling the compound.[12][22] It should be handled in a well-ventilated area.[8] In case of fire, thermal decomposition can release hazardous substances like carbon monoxide, carbon dioxide, and hydrogen fluoride.[8][21]

Conclusion

This compound is a compound of significant interest in chemical research and development. Its highly fluorinated structure gives rise to a unique combination of physical and chemical properties, most notably its strong acidity and susceptibility to para-substitution. A thorough understanding of these properties, supported by standardized experimental protocols for their characterization, is essential for its effective utilization as a versatile building block in the synthesis of a wide array of functional molecules and materials.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. pennwest.edu [pennwest.edu]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. byjus.com [byjus.com]

- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]

- 16. shimadzu.com [shimadzu.com]

- 17. books.rsc.org [books.rsc.org]

- 18. memphis.edu [memphis.edu]

- 19. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]

- 20. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. CN100586911C - Method for preparing pentafluorobenzene by non-catalytic decarboxylation of this compound in high temperature liquid water - Google Patents [patents.google.com]

Pentafluorobenzoic Acid (CAS 602-94-8): An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Pentafluorobenzoic acid (PFBA), with the CAS number 602-94-8, is a highly fluorinated aromatic carboxylic acid.[1][2] Its structure, featuring a benzene (B151609) ring substituted with five fluorine atoms and a carboxylic acid group, imparts unique chemical and physical properties that make it a valuable reagent and building block in various scientific fields.[1][2] The strong electron-withdrawing nature of the pentafluorophenyl group enhances the acidity of the carboxylic acid and activates it towards nucleophilic substitution. This guide provides a comprehensive overview of its properties, spectral data, key applications, and detailed experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing essential data for its use in experimental design and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 602-94-8 | [3][4] |

| Molecular Formula | C₇HF₅O₂ | [3][4] |

| Molecular Weight | 212.07 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 100-102 °C | [5] |

| Boiling Point | 220 °C | [5] |

| pKa | 1.48 | [5] |

| Solubility | Highly soluble in water. Soluble in chloroform (B151607) and slightly soluble in methanol. | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observations | Source(s) |

| ¹H NMR | A single peak corresponding to the acidic proton of the carboxylic acid is observed. | [6] |

| ¹³C NMR | The spectrum shows distinct signals for the carbon atoms in the pentafluorophenyl ring and the carboxyl group. | [3] |

| IR Spectroscopy | The spectrum displays characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the C-F bonds of the aromatic ring. | [7][8][9] |

| Mass Spectrometry (GC-MS) | The mass spectrum provides the molecular ion peak and characteristic fragmentation patterns useful for identification. | [10] |

Core Applications in Science and Industry

This compound is a versatile compound with significant applications in several key areas of research and development.

-

Medicinal Chemistry: The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity.[11] this compound serves as a valuable building block for the synthesis of fluorinated pharmaceuticals.[1]

-

Materials Science: It is used in the preparation of specialty polymers and liquid crystals. The presence of fluorine imparts desirable properties such as thermal and chemical stability to these materials.[1][12]

-

Analytical Chemistry: this compound is converted into its acyl chloride, pentafluorobenzoyl chloride, which is a widely used derivatizing agent.[13][14] This reagent is employed to improve the volatility and detectability of compounds with active hydrogens, such as amines and alcohols, for gas chromatography (GC) analysis, particularly with electron capture detection (ECD).[15][16][17]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Synthesis of Pentafluorobenzoyl Chloride

Pentafluorobenzoyl chloride is a common and highly reactive derivative of this compound, frequently used in acylation and derivatization reactions.[13][14]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Place this compound (1.0 mmol) in a round-bottom flask.

-

Add an excess of thionyl chloride (e.g., 5 mL).

-

Fit the flask with a reflux condenser.

-

Heat the mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (in vacuo).

-

The resulting crude pentafluorobenzoyl chloride can be used directly or purified by vacuum distillation.

Caption: Workflow for the synthesis of pentafluorobenzoyl chloride.

Protocol 2: Derivatization of Aliphatic Amines for GC-MS Analysis

This protocol outlines the use of pentafluorobenzoyl chloride for the derivatization of low molecular weight aliphatic amines for sensitive analysis by gas chromatography-mass spectrometry.[16][18]

Materials:

-

Pentafluorobenzoyl chloride (PFBOC)

-

Amine sample

-

Bicarbonate buffer (pH 10.5)

-

Extraction solvent (e.g., hexane)

-

Vortex mixer

-

Centrifuge

-

GC-MS system

Procedure:

-

Prepare a solution of the amine sample in a suitable solvent.

-

In a reaction vial, mix the amine solution with bicarbonate buffer (pH 10.5).

-

Add a solution of pentafluorobenzoyl chloride in an appropriate solvent.

-

Vortex the mixture vigorously to ensure thorough mixing and reaction.

-

Allow the reaction to proceed for a specified time (optimization may be required).

-

Add an extraction solvent (e.g., hexane) to extract the derivatized amines.

-

Vortex again and then centrifuge to separate the organic and aqueous layers.

-

Carefully collect the organic layer containing the PFB-amine derivatives.

-

Inject an aliquot of the organic layer into the GC-MS for analysis.

Caption: Workflow for amine derivatization and GC-MS analysis.

Safety and Handling

This compound is a corrosive and irritating substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood. For complete safety information, consult the material safety data sheet (MSDS).

Disclaimer: This technical guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance and thorough safety assessments. All experimental work should be conducted in a controlled laboratory setting by trained personnel.

References

- 1. Page loading... [wap.guidechem.com]

- 2. ossila.com [ossila.com]

- 3. This compound | C7HF5O2 | CID 11770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,4,5,6-ペンタフルオロ安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound(602-94-8) 1H NMR [m.chemicalbook.com]

- 7. Benzoic acid, pentafluoro- [webbook.nist.gov]

- 8. Benzoic acid, pentafluoro- [webbook.nist.gov]

- 9. Benzoic acid, pentafluoro- [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Pentafluorobenzoyl chloride | 2251-50-5 [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure of Pentafluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure of pentafluorobenzoic acid (PFBA), integrating crystallographic and spectroscopic data. It is intended to serve as a technical resource, offering detailed experimental protocols and a clear presentation of structural data.

Molecular Structure and Properties

This compound (C7HF5O2) is a derivative of benzoic acid where the five hydrogen atoms on the benzene (B151609) ring are substituted with fluorine atoms.[1][2][3] This perfluorinated compound exists as a white crystalline solid and is known for its chemical stability and increased acidity compared to benzoic acid, due to the strong electron-withdrawing inductive effect of the fluorine atoms.[1][4][5] Its molecular weight is approximately 212.07 g/mol .[4][6]

The core structure consists of a planar pentafluorophenyl ring attached to a carboxylic acid group.[1] The molecule's planarity and electronic properties, influenced by the π-deficient aromatic system, make it a subject of interest in studies of non-covalent interactions, such as π-stacking, in coordination chemistry.[5][7]

Quantitative Structural and Spectroscopic Data

The structural parameters of this compound have been determined through X-ray crystallography and various spectroscopic methods. The following tables summarize the key quantitative data available.

Table 1: Crystallographic Data for this compound [8]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 7.925 Å |

| b | 8.637 Å |

| c | 6.262 Å |

| α | 97.55° |

| β | 89.65° |

| γ | 121.8° |

| Z (molecules/unit cell) | 2 |

| C=O Bond Length | 1.221 Å |

| C-O Bond Length | 1.278 Å |

Table 2: Key Spectroscopic Data for this compound

| Technique | Peak/Signal | Interpretation |

| ¹H NMR | Single peak | Represents the acidic proton of the carboxylic acid group.[9] |

| ¹³C NMR | Multiple signals | Corresponding to the seven carbon atoms in distinct chemical environments.[6] |

| IR (KBr Wafer) | Characteristic Absorptions | Strong bands associated with C=O stretching of the carboxylic acid, C-F stretching, and aromatic ring vibrations.[2][6] |

| Mass Spec (GC-MS) | m/z 212, 195, 167 | Molecular ion peak (M⁺) at m/z 212, and major fragments corresponding to the loss of OH (m/z 195) and COOH (m/z 167).[6] |

Experimental Protocols

Detailed methodologies for the structural determination of organic compounds like this compound are crucial for reproducibility and validation. The primary techniques employed are single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.

This technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.[10][11]

Objective: To determine the precise atomic coordinates, bond lengths, and bond angles of this compound in its crystalline state.

Methodology:

-

Crystal Growth (Slow Evaporation):

-

Ensure the this compound sample is of high purity (>98%) to facilitate the growth of high-quality single crystals.[12]

-

Prepare a nearly saturated solution by dissolving the compound in a suitable solvent in which it is moderately soluble (e.g., a mixture of toluene (B28343) and petroleum ether).[12][13]

-

Filter the solution through a clean glass frit into a clean, dust-free vessel to remove any particulate matter that could act as unwanted nucleation sites.[12]

-

Cover the vessel loosely to allow for the slow evaporation of the solvent over several days at a constant temperature and in a vibration-free environment.[12][14]

-

Monitor for the formation of crystals that are of sufficient size (typically >0.1 mm in all dimensions) and quality (transparent, no visible cracks or defects).[11]

-

-

Data Collection:

-

Carefully select and mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

-

Position the crystal in a highly intense, monochromatic X-ray beam.[11]

-

Rotate the crystal and collect the diffraction pattern (angles and intensities of reflected X-rays) using a detector. Each compound will produce a unique diffraction pattern.[11]

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

-

Build an initial molecular model based on the electron density map.

-

Refine the model using least-squares methods to improve the fit between the calculated and observed diffraction data, yielding the final atomic positions, bond lengths, and angles.[8]

-

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution by providing information about the chemical environment of nuclei such as ¹H and ¹³C.[15][16][17]

Objective: To confirm the molecular structure of this compound and assign the chemical shifts of its nuclei.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[15]

-

Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), which is assigned a chemical shift of 0.0 ppm.[16][17]

-

Transfer the solution to a clean NMR tube.

-

-

1D NMR Spectra Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum. This will provide information on the number of different types of protons and their chemical environments. For this compound, a single resonance for the carboxylic acid proton is expected.[15][18]

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. This reveals the number of chemically non-equivalent carbon atoms.[15]

-

DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ signals are positive, CH₂ signals are negative). This can help in assigning the carbon signals.[15]

-

-

2D NMR Spectra Acquisition (for complex structures):

-

While not strictly necessary for a simple molecule like this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for more complex molecules.[19]

-

COSY: Identifies protons that are spin-spin coupled (typically through two or three bonds).

-

HSQC: Correlates proton signals with the carbon atoms to which they are directly attached.

-

-

Data Analysis:

-

Process the acquired spectra (Fourier transformation, phasing, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, coupling constants (J-coupling), and multiplicities to deduce the connectivity of atoms and confirm the overall molecular structure.[18]

-

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound, highlighting the arrangement of its constituent atoms.

Caption: Molecular structure of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Benzoic acid, pentafluoro- [webbook.nist.gov]

- 3. Benzoic acid, pentafluoro- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. ossila.com [ossila.com]

- 6. This compound | C7HF5O2 | CID 11770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular packing modes. Part IX. Crystal and molecular structures of this compound and mesitoic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. This compound(602-94-8) 1H NMR spectrum [chemicalbook.com]

- 10. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. How To [chem.rochester.edu]

- 13. This compound | 602-94-8 [chemicalbook.com]

- 14. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 15. benchchem.com [benchchem.com]

- 16. NMR Spectroscopy [www2.chemistry.msu.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Pentafluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentafluorobenzoic acid in organic solvents. Understanding the solubility of this compound is crucial for a wide range of applications, including reaction chemistry, purification, formulation development, and drug delivery. This document compiles available qualitative and quantitative data, details common experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

This compound Qualitative Solubility

This compound is described as being very soluble in water, soluble in chloroform, and slightly soluble in methanol.[1] The presence of five highly electronegative fluorine atoms significantly increases the polarity of the molecule, which contributes to its high water solubility.[2]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Very Soluble[3] |

| Chloroform | Soluble[1] |

| Methanol | Slightly Soluble[1] |

Comparative Quantitative Solubility Data

To provide a framework for estimating the solubility of this compound, the following tables summarize the mole fraction solubility (x₁) of benzoic acid and 4-fluorobenzoic acid in several common organic solvents at various temperatures. The "like dissolves like" principle suggests that this compound, being more polar than benzoic acid, would exhibit different solubility profiles.[4]

Table 2: Mole Fraction Solubility (x₁) of Benzoic Acid in Select Organic Solvents

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Dichloromethane | Toluene | Hexane |

| 273.15 | - | - | - | - | 0.089 | 0.043 | - |

| 283.15 | 0.178 | 0.198 | 0.333 | 0.252 | 0.128 | 0.069 | 0.002 |

| 293.15 | 0.235 | 0.255 | 0.413 | 0.325 | 0.180 | 0.106 | 0.004 |

| 298.15 | 0.267 | 0.287 | 0.457 | 0.366 | 0.210 | 0.129 | 0.005 |

| 303.15 | 0.301 | 0.322 | 0.504 | 0.410 | 0.244 | 0.155 | 0.006 |

| 313.15 | 0.379 | 0.398 | 0.598 | 0.499 | 0.319 | 0.217 | 0.010 |

| 323.15 | 0.468 | 0.481 | 0.692 | 0.595 | 0.409 | 0.297 | 0.015 |

Data sourced from various studies on benzoic acid solubility.[5][6]

Table 3: Mole Fraction Solubility (x₁) of 4-Fluorobenzoic Acid in Select Organic Solvents

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Ethyl Acetate | Acetone |

| 283.15 | 0.1560 | 0.1593 | 0.1442 | 0.1343 | 0.1284 | 0.1659 | 0.2081 |

| 288.15 | 0.1812 | 0.1839 | 0.1670 | 0.1561 | 0.1492 | 0.1923 | 0.2393 |

| 293.15 | 0.2100 | 0.2124 | 0.1932 | 0.1809 | 0.1725 | 0.2224 | 0.2748 |

| 298.15 | 0.2429 | 0.2454 | 0.2235 | 0.2093 | 0.1990 | 0.2568 | 0.3151 |

| 303.15 | 0.2806 | 0.2834 | 0.2585 | 0.2419 | 0.2292 | 0.2961 | 0.3609 |

| 308.15 | 0.3238 | 0.3272 | 0.2989 | 0.2794 | 0.2638 | 0.3411 | 0.4128 |

| 313.15 | 0.3734 | 0.3777 | 0.3456 | 0.3225 | 0.3033 | 0.3925 | 0.4717 |

| 318.15 | 0.4304 | 0.4358 | 0.3996 | 0.3722 | 0.3486 | 0.4513 | 0.5385 |

| 323.15 | 0.4959 | 0.5027 | 0.4620 | 0.4294 | 0.4005 | 0.5186 | 0.6143 |

This data serves as a valuable proxy for predicting the solubility behavior of other fluorinated benzoic acid isomers.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

Isothermal Shake-Flask Method

This is a widely accepted and reliable method for determining the equilibrium solubility of a solid in a liquid.

Materials:

-

This compound (solid)

-

Selected organic solvents

-

Vials with tight-fitting caps

-

Constant temperature shaker bath or orbital shaker with temperature control

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume or mass of the desired organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Phase Separation: Once equilibrium is established, stop the agitation and allow the vials to rest in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating solid particles, the syringe tip should be kept in the upper portion of the solution.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Concentration Analysis: Determine the concentration of this compound in the filtrate using a suitable analytical method, such as gravimetric analysis or UV/Vis spectrophotometry.

Gravimetric Analysis for Concentration Determination

This method involves determining the mass of the dissolved solute after evaporating the solvent.

Materials:

-

Saturated solution of this compound

-

Pre-weighed vials

-

Analytical balance

-

Vacuum oven or other suitable evaporation apparatus

-

Desiccator

Procedure:

-

Sample Transfer: Accurately transfer a known mass or volume of the clear, saturated filtrate into a pre-weighed vial.

-

Solvent Evaporation: Place the vial in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. Evaporate the solvent completely until a constant weight of the dried residue is achieved.

-

Drying and Weighing: Cool the vial containing the solid residue in a desiccator to room temperature before each weighing to prevent moisture absorption.

-

Calculation: The solubility is calculated from the mass of the dissolved this compound and the mass or volume of the solvent used.

UV/Vis Spectrophotometry for Concentration Determination

This method is suitable if this compound has a distinct chromophore that absorbs in the UV/Vis spectrum and does not interfere with the solvent's absorbance.

Materials:

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Standard laboratory glassware

-

This compound (for standards)

-

The organic solvent of interest

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for blank absorbance).

-

-

Preparation of Saturated Solution: Follow steps 1-6 of the isothermal shake-flask method to prepare a saturated solution and obtain a clear filtrate.

-

Sample Dilution: Accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Concentration Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the original concentration of the saturated solution by applying the dilution factor.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining solubility and selecting an appropriate analytical method.

Caption: Workflow for determining solubility using the isothermal shake-flask method.

Caption: Logical workflow for selecting an analytical method for concentration determination.

References

An In-Depth Technical Guide to the pKa of Pentafluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of pentafluorobenzoic acid, a crucial parameter for understanding its chemical behavior in various applications, including drug development and materials science. This document outlines reported pKa values, details the experimental protocols for their determination, and presents a visual workflow for these methodologies.

Data Presentation: pKa Values of this compound

This compound is recognized as a strong organic acid due to the significant electron-withdrawing effects of the five fluorine atoms on the benzene (B151609) ring. This strong inductive effect stabilizes the carboxylate anion, leading to a lower pKa value compared to benzoic acid. The experimentally determined pKa values for this compound are summarized in the table below. Variations in the reported values can be attributed to different experimental conditions, such as temperature and the specific methodology employed.

| pKa Value | Temperature (°C) | Method | Reference |

| 1.48 | 25 | Not Specified | [1] |

| 1.60 | 25 | Not Specified | [1] |

| 1.75 | 25 | Not Specified | [2] |

| Not specified | 5-45 | Conductimetric | [3] |

Experimental Protocols for pKa Determination

The determination of an accurate pKa value is paramount for the physicochemical characterization of a compound. The following sections detail the common experimental methodologies used for determining the pKa of aromatic carboxylic acids like this compound.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves monitoring the pH of a solution of the acid as a strong base of known concentration is incrementally added.

Apparatus and Reagents:

-

pH meter with a glass electrode, calibrated with standard buffers (e.g., pH 4, 7, and 10).

-

Automatic titrator or a burette.

-

Magnetic stirrer and stir bar.

-

Titration vessel.

-

This compound sample.

-

Standardized, carbonate-free sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M).

-

High-purity deionized water.

-

Inert gas (e.g., nitrogen or argon) for purging.

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.01 M).

-

Titration Setup: Place the acid solution in the titration vessel, add a magnetic stir bar, and immerse the calibrated pH electrode. To avoid interference from atmospheric carbon dioxide, the solution can be purged with an inert gas before and during the titration.

-

Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments.

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. The equivalence point is identified as the inflection point of the curve, where the slope (dpH/dV) is at its maximum.

UV-Vis Spectrophotometry

This spectroscopic method is based on the principle that the protonated (acid) and deprotonated (conjugate base) forms of a molecule have different ultraviolet-visible absorption spectra. By measuring the absorbance at various pH values, the pKa can be determined.

Apparatus and Reagents:

-

UV-Vis spectrophotometer.

-

Matched quartz cuvettes.

-

pH meter.

-

This compound sample.

-

A series of buffer solutions with known pH values spanning the expected pKa of the analyte.

-

Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions for pH adjustment.

Procedure:

-

Wavelength Selection: Prepare two solutions of this compound at the same concentration, one in a strongly acidic solution (e.g., 0.1 M HCl, where the acid is fully protonated) and one in a strongly basic solution (e.g., 0.1 M NaOH, where the acid is fully deprotonated). Scan both solutions across a range of UV wavelengths to identify the wavelength of maximum absorbance difference (λ_max) between the two forms.

-

Sample Preparation: Prepare a series of solutions of this compound at a constant concentration in different buffer solutions of precisely known pH, covering a range of approximately 2-3 pH units around the expected pKa.

-

Absorbance Measurement: Measure the absorbance of each buffered solution at the predetermined λ_max.

-

Data Analysis: Plot the measured absorbance against the pH. The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the acid. The pKa can also be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log((A - A_I) / (A_U - A)) where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized form, and A_U is the absorbance of the un-ionized form.

Conductimetric Determination

The thermodynamic functions of ionization for this compound have been evaluated from conductimetrically determined thermodynamic dissociation constants.[3] This method relies on the change in electrical conductivity of a solution as the concentration of ions changes during a reaction.

Apparatus and Reagents:

-

Conductivity meter with a conductivity cell.

-

Thermostatic bath to maintain a constant temperature.

-

Burette.

-

Titration vessel.

-

This compound sample.

-

Standardized strong base solution (e.g., NaOH).

-

High-purity deionized water.

Procedure:

-

Setup: Place a known volume and concentration of the this compound solution in the titration vessel, which is maintained at a constant temperature by the thermostatic bath. Immerse the conductivity cell in the solution.

-

Titration: Add the standardized strong base solution in small, known increments from the burette.

-

Data Collection: After each addition, stir the solution to ensure it is homogeneous and record the conductivity reading once it stabilizes.

-

Data Analysis: Plot the measured conductance as a function of the volume of titrant added. The resulting graph will consist of two lines with different slopes. The initial part of the graph shows a slow increase in conductance as the highly mobile H+ ions are replaced by less mobile Na+ ions. After the equivalence point, the conductance increases more sharply due to the addition of excess highly mobile OH- ions. The intersection of these two lines gives the equivalence point. The dissociation constant (Ka) can then be calculated from the conductivity data at various points before the equivalence point, taking into account the molar conductivity of the ions.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of a pKa value, applicable to the methods described above.

References

Pentafluorobenzoic Acid: A Versatile Fluorinated Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pentafluorobenzoic acid (PFBA), a crystalline solid at room temperature, has emerged as a pivotal building block in organic synthesis. Its unique electronic properties, stemming from the five electron-withdrawing fluorine atoms on the aromatic ring, impart distinct reactivity and confer desirable characteristics to the resulting molecules. This guide provides a comprehensive overview of the synthesis, functionalization, and diverse applications of this compound, with a focus on its utility in the development of pharmaceuticals, agrochemicals, and advanced materials.

Core Properties and Reactivity

This compound is a strong acid with a pKa of approximately 1.48.[1] The perfluorinated ring makes the carboxylic acid group highly acidic and also activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, typically at the para position.[1] This dual reactivity allows for a wide range of chemical transformations, making it a versatile starting material for the synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 602-94-8 | [2] |

| Molecular Formula | C₇HF₅O₂ | [2] |

| Molecular Weight | 212.07 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 100-102 °C | [1] |

| Boiling Point | 220 °C | [1] |

| pKa | 1.48 | [1] |

| Solubility | Highly soluble in water | [1] |

Key Synthetic Transformations and Experimental Protocols

This compound serves as a precursor to a variety of important synthetic intermediates, including acyl chlorides, esters, and amides. These derivatives are then utilized in a range of coupling and functionalization reactions.

Synthesis of Pentafluorobenzoyl Chloride

The conversion of this compound to its corresponding acyl chloride is a fundamental step that activates the carboxyl group for subsequent reactions.

Experimental Protocol:

A mixture of this compound (1.0 mmol) and an excess of thionyl chloride (5 mL) is refluxed for 2 hours. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the crude pentafluorobenzoyl chloride, which is often used in the next step without further purification.[3]

Esterification Reactions

This compound can be esterified with various alcohols under acidic conditions or via its acyl chloride derivative. These esters are valuable intermediates and have applications in materials science and as activating groups in bioconjugation.

Experimental Protocol (via Acyl Chloride):

To a solution of an alcohol (1.0 mmol) and a non-nucleophilic base such as triethylamine (B128534) (1.2 mmol) in an anhydrous solvent like dichloromethane (B109758) at 0 °C, pentafluorobenzoyl chloride (1.1 mmol) is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ester is purified by column chromatography or recrystallization.

Table 2: Examples of Esterification of this compound Derivatives

| Alcohol | Coupling Reagent/Method | Solvent | Yield (%) | Reference(s) |

| Methanol | H₂SO₄ (cat.), Microwave | None | High | [4] |

| Ethanol | H₂SO₄ (cat.), Microwave | None | 98 | [4] |

| n-Butanol | H₂SO₄ (cat.), Microwave | None | 98 | [4] |

| Various Alcohols | Montmorillonite K10 | None | High | [5] |

| Phenols | Pentafluoropyridine | MeCN | 50-68 | [6] |

Amide Bond Formation

The reaction of this compound or its activated derivatives with amines provides access to a wide range of pentafluorobenzamides. These compounds are of significant interest in medicinal chemistry and agrochemical research.[7]

Experimental Protocol (from the acid):

To a solution of this compound (1.0 mmol) and an amine (1.0 mmol) in pyridine (B92270) (10 mL), titanium tetrachloride (3.0 mmol) is added. The mixture is heated to 85 °C in a sealed vial for approximately 2 hours, or until the reaction is complete as monitored by TLC. After cooling, the pyridine is removed, and the residue is worked up by treatment with 1 N HCl and extraction with dichloromethane. The combined organic layers are dried and concentrated to give the crude amide, which is then purified.[8]

Experimental Protocol (from the PFP ester):

The pentafluorophenyl (PFP) ester of the desired carboxylic acid is dissolved in an anhydrous solvent, and the amine is added. The reaction is typically stirred at room temperature for 1-4 hours. Upon completion, the mixture is diluted and washed with 1 M HCl and saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts, followed by purification of the amide.[1]

Table 3: Examples of Amide Formation from this compound Derivatives

| Amine | Coupling Reagent/Method | Solvent | Yield (%) | Reference(s) |

| Benzylamine | TiCl₄ | Pyridine | Moderate to Excellent | [8] |

| Various amines | PFP ester | THF | Good | [9] |

| Electron deficient amines | Acyl fluoride (B91410) (in situ) | Not specified | Good | [10] |

Advanced Applications in Cross-Coupling Reactions

The pentafluorophenyl motif is a valuable component in many functional molecules. Cross-coupling reactions provide a powerful means to introduce this group and construct complex molecular architectures.

Suzuki-Miyaura Cross-Coupling

Pentafluorophenylboronic acid, which can be derived from pentafluorobenzene, is a key reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of polyfluorinated biaryls.[11][12] Alternatively, pentafluorophenyl esters can be used as electrophilic coupling partners.[3]

Table 4: Representative Conditions for Suzuki-Miyaura Coupling of Pentafluorophenyl Derivatives

| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| Pentafluorophenyl benzoate | 4-Tolylboronic acid | Pd₂(dba)₃ / PCy₃·HBF₄ | Na₂CO₃ | Dioxane | 120 | 95 | [3] |

| Iodobenzene | Pentafluorophenylboronic acid | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | >90 | [12] |

| Aryl bromide | Pentafluorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | CsF / Ag₂O | DMF | 100 | Fair to Good | [12] |

Decarboxylative Cross-Coupling

Decarboxylative cross-coupling reactions of pentafluorobenzoates offer a direct method for the synthesis of polyfluorinated biaryls, avoiding the need for pre-functionalized organometallic reagents.[13]

Table 5: Conditions for Decarboxylative Cross-Coupling of Pentafluorobenzoates

| Pentafluorobenzoate Salt | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| Zinc polyfluorobenzoates | Aryl imidazolylsulfonates | Palladium | Not specified | Not specified | Moderate to Good | [13] |

| Potassium pentafluorobenzoate | Acyl fluorides | None (Transition-metal-free) | Not specified | Not specified | Good | [14] |

| Perfluorobenzoates | Aryl Halides/Sulfonates | Nickel | Not specified | Not specified | Good |

Applications in Drug Development, Agrochemicals, and Materials Science

The incorporation of the pentafluorophenyl group can significantly enhance the biological activity, metabolic stability, and other physicochemical properties of organic molecules.

-

Pharmaceuticals: The pentafluorophenyl group is a common substituent in modern drug candidates. Its strong electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups, influencing drug-receptor interactions. Furthermore, the C-F bond is highly stable, which can block metabolic pathways and improve the pharmacokinetic profile of a drug.[15]

-

Agrochemicals: this compound is a key intermediate in the synthesis of novel pesticides and herbicides. The resulting agrochemicals often exhibit enhanced potency and favorable environmental profiles.[7]

-

Materials Science: The thermal and chemical stability imparted by the perfluorinated ring makes this compound a valuable building block for high-performance polymers and liquid crystals used in demanding applications such as aerospace and electronics.[13]

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its unique reactivity, stemming from the electron-deficient perfluorinated ring, enables a wide array of chemical transformations. From fundamental conversions to acyl chlorides, esters, and amides, to advanced applications in cross-coupling reactions, this compound provides a gateway to a diverse range of functionalized molecules. Its importance in the development of new pharmaceuticals, agrochemicals, and advanced materials is well-established and continues to grow as new synthetic methodologies are developed. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this powerful synthetic tool.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7HF5O2 | CID 11770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijstr.org [ijstr.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US6562944B1 - Amide library formation using a âby-product-freeâ activation/coupling sequence - Google Patents [patents.google.com]

- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pd-catalyzed decarboxylative coupling of zinc polyfluorobenzoate with aryl imidazolylsulfonate for polyfluorinated biaryl synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Decarboxylative Cross-Coupling of Acyl Fluorides with Potassium Perfluorobenzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN1772724A - The preparation technology of this compound - Google Patents [patents.google.com]

The Discovery and Enduring Legacy of Pentafluorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pentafluorobenzoic acid, a cornerstone of modern fluorine chemistry, has carved a significant niche in fields ranging from pharmaceutical development to materials science. Its unique electronic properties, conferred by the dense fluorine substitution on the benzene (B151609) ring, have made it an invaluable building block and a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of its discovery, historical development, key experimental protocols, and physicochemical characteristics, offering a vital resource for professionals leveraging its potential.

A Landmark in Organofluorine Chemistry: Discovery and Historical Context

The exploration of highly fluorinated organic compounds in the mid-20th century set the stage for the emergence of this compound. While the exact timeline of its first synthesis can be traced back to the burgeoning field of organofluorine chemistry, a significant early report is attributed to E. T. McBee and Edward Rapkin in their 1951 publication in the Journal of the American Chemical Society.[1] This work was part of a broader effort to understand the influence of fluorine substitution on the properties of aromatic compounds.

Initial synthetic strategies focused on the multi-step fluorination of benzoic acid derivatives.[2] However, a more direct and widely adopted approach soon emerged: the carbonation of a pentafluorophenyl Grignard reagent. This method, involving the reaction of pentafluorophenylmagnesium bromide with carbon dioxide, provided a more efficient route to this highly fluorinated carboxylic acid.[3][4] Another key preparative method involves the treatment of pentafluorophenyllithium with carbon dioxide.[4]

The development of reliable synthetic routes to this compound opened the door to its widespread use as a versatile intermediate. Its strong electron-withdrawing nature and unique steric profile have been exploited in the synthesis of a vast array of derivatives with applications in pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and specialty polymers.[2][5]

Physicochemical and Spectroscopic Profile

The extensive fluorination of the benzene ring imparts distinct properties to this compound. It is a white crystalline solid with high solubility in water, and its pKa of approximately 1.48 indicates that it is a strong acid.[4] A summary of its key quantitative properties is presented in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇HF₅O₂ | [6] |

| Molecular Weight | 212.08 g/mol | [6] |

| Melting Point | 103-105 °C | [6] |

| Boiling Point | 220 °C | [6] |

| pKa | 1.48 | [4] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Very soluble in water; soluble in polar solvents like alcohols | [2][4] |

Spectroscopic Data

| Spectroscopy Type | Key Features | Reference |

| ¹H NMR | A single peak corresponding to the acidic proton. | [7] |

| ¹³C NMR | Characteristic signals for the carboxyl carbon and the fluorinated aromatic carbons. | |

| ¹⁹F NMR | Complex pattern of signals for the five fluorine atoms on the aromatic ring. | |

| Infrared (IR) | Strong carbonyl (C=O) stretching absorption, and C-F stretching bands. | [8] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to its molecular weight. |

Key Experimental Protocols

The synthesis of this compound is a fundamental procedure in many research laboratories. The following section details the widely used method involving the preparation of a pentafluorophenyl Grignard reagent followed by carboxylation.

Synthesis of this compound via Grignard Reaction

This protocol involves two main steps: the formation of the pentafluorophenylmagnesium bromide Grignard reagent and its subsequent reaction with carbon dioxide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried in an oven and assembled under a dry nitrogen or argon atmosphere to exclude moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to the flask to help initiate the reaction.

-

Add a solution of bromopentafluorobenzene in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings.

-

The reaction is initiated by gentle warming. Once initiated, the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is typically refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution will appear dark and cloudy.

-

-

Carboxylation of the Grignard Reagent:

-

Cool the Grignard reagent solution in an ice bath.

-

Carefully and slowly add crushed dry ice (solid CO₂) to the reaction mixture with vigorous stirring. A large excess of dry ice is used to ensure complete reaction and to help control the exothermic reaction.

-

The reaction mixture will thicken as the magnesium salt of the carboxylic acid precipitates.

-

After the addition of dry ice is complete, allow the mixture to warm to room temperature.

-

-

Work-up and Purification:

-

Slowly add aqueous hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.

-

The mixture is then transferred to a separatory funnel. The organic layer containing the this compound is separated.

-

The aqueous layer is typically extracted with diethyl ether to recover any dissolved product.